molecular formula C17H14Cl2N4O B2481330 3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide CAS No. 1119241-86-9

3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide

Cat. No.: B2481330
CAS No.: 1119241-86-9
M. Wt: 361.23
InChI Key: MOUGKHQZEUUELF-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of dichloro substituents on the pyridine ring and a phenylmethyl group attached to an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide is unique due to the presence of both dichloro substituents and the imidazole-phenylmethyl moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3,6-dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O/c1-23-10-9-20-16(23)14(11-5-3-2-4-6-11)22-17(24)15-12(18)7-8-13(19)21-15/h2-10,14H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUGKHQZEUUELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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